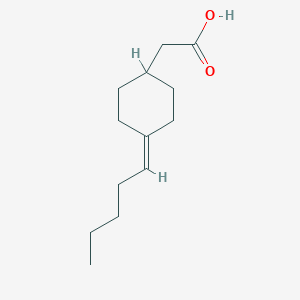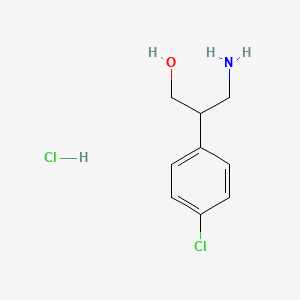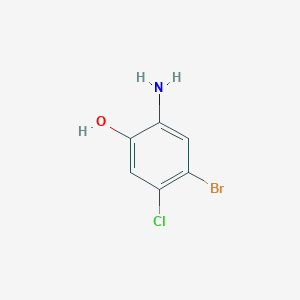
2-Amino-4-bromo-5-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-bromo-5-chlorophenol is a chemical compound with the molecular weight of 222.47 . It is a product of Ambeed, Inc.
Synthesis Analysis
The synthesis of similar compounds, such as 2-Amino-5-chlorophenol, has been reported in the literature. For instance, 2-Amino-5-chlorophenol can be synthesized from 2-chloro-5-nitrophenol via reduction . It can also be obtained from 1-chloro-4-nitrobenzene by using a bacterial strain LW1 .Molecular Structure Analysis
The IUPAC name of this compound is the same as its common name . Its InChI code is 1S/C6H5BrClNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 .科学的研究の応用
Corrosion Inhibition
A study by Kaya et al. (2016) explored the corrosion inhibition performances of certain thiazole and thiadiazole derivatives on iron metal through density functional theory (DFT) calculations and molecular dynamics simulations. These inhibitors, including molecules structurally related to 2-Amino-4-bromo-5-chlorophenol, were evaluated for their binding energies on Fe(110) surfaces, indicating their potential application in protecting metals against corrosion (Kaya et al., 2016).
Molecular Electronics and Optics
Nazeer et al. (2020) investigated the electronic and non-linear optical (NLO) properties of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives through a Pd-catalyzed Suzuki cross-coupling reaction. Frontier molecular orbital analysis and molecular electrostatic potential studies highlighted the reactivity and electronic properties of these compounds, suggesting their utility in developing molecular electronic devices and materials with NLO properties (Nazeer et al., 2020).
Molecular Dynamics and Crystal Structure Analysis
Jin et al. (2013) focused on the hydrogen bonding interactions of 2-aminophenol and 2-amino-4-chlorophenol with acidic compounds to understand their role in molecular binding. This research provides insights into the structural dynamics of these compounds, which could be relevant for designing new materials and pharmaceuticals (Jin et al., 2013).
Environmental Applications
Mukdasai et al. (2016) reported a novel spectrophotometric method for detecting 2-chlorophenol, using derivatives of this compound for solid phase extraction. This study illustrates the potential of these compounds in environmental monitoring and analysis (Mukdasai et al., 2016).
Antimicrobial Agents
A study by Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. This research signifies the role of this compound derivatives in developing new antimicrobial compounds (Sah et al., 2014).
特性
IUPAC Name |
2-amino-4-bromo-5-chlorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDRSNMVNIIREK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

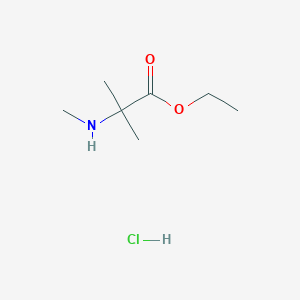


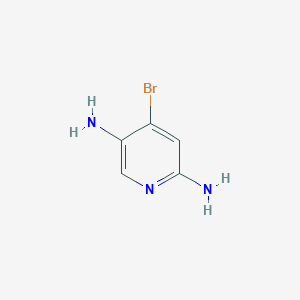
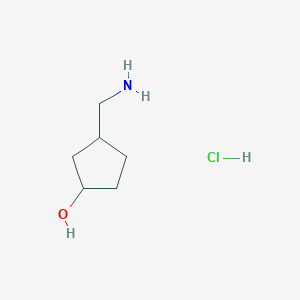
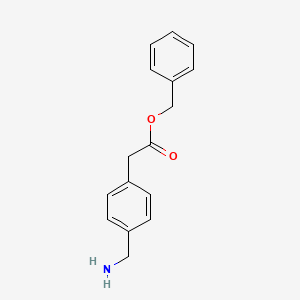
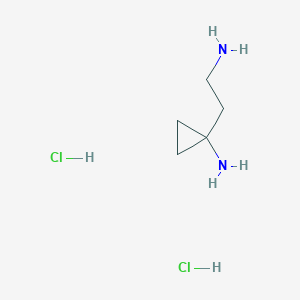

![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381807.png)
![tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1381808.png)
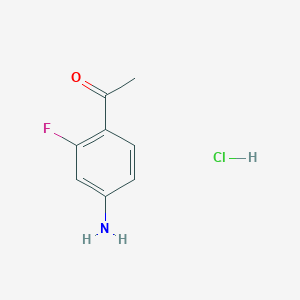
![4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381810.png)
